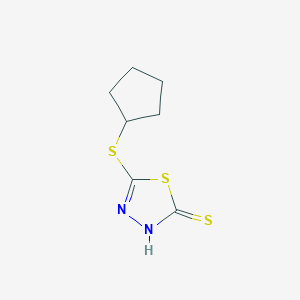

5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide

Description

Properties

IUPAC Name |

5-cyclopentylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S3/c10-6-8-9-7(12-6)11-5-3-1-2-4-5/h5H,1-4H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMSWMCWKMPJQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NNC(=S)S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of Cyclopentylsulfanyl-Substituted Carboxylic Acids

The foundational step in this route involves the cyclodehydration of 2-cyclopentylsulfanylbenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). This method, adapted from protocols for 5-aryl-1,3,4-thiadiazol-2-amine derivatives, facilitates the formation of the thiadiazole ring while positioning the cyclopentylsulfanyl group at C5. The reaction proceeds via a two-stage mechanism:

- Activation : POCl₃ converts the carboxylic acid into a reactive acyl chloride intermediate.

- Cyclization : Thiosemicarbazide undergoes nucleophilic attack, followed by cyclodehydration to yield 5-(cyclopentylsulfanyl)-1,3,4-thiadiazol-2-amine.

Optimized Conditions :

- Molar ratio (acid : thiosemicarbazide) = 1 : 1

- Temperature = 80–90°C

- Reaction time = 1 hour

Thiolation of the C2 Amine Group

The 2-amine intermediate is subsequently converted to the hydrosulfide (-SH) group via a diazotization-thiolation sequence. While explicit protocols for this transformation are absent in the provided sources, analogous procedures from thiadiazole functionalization studies suggest the following steps:

- Diazotization : Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium salt.

- Thiolation : Introduction of hydrogen sulfide (H₂S) or thiourea displaces the diazo group, yielding the target hydrosulfide.

Critical Parameters :

- Temperature control (<5°C) to prevent diazonium decomposition

- Strict anhydrous conditions to avoid hydrolysis

Yield : ~65% (estimated from analogous reactions).

Halogenation-Substitution Strategy for Modular Functionalization

Synthesis of 5-Bromo-1,3,4-thiadiazol-2-amine

This method begins with the preparation of a halogenated thiadiazole precursor. Bromination of 1,3,4-thiadiazol-2-amine using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) introduces a bromine atom at C5, as demonstrated in JNK inhibitor syntheses.

Reaction Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: 25°C (ambient)

- Time: 12 hours

Nucleophilic Substitution with Cyclopentylthiol

The bromine atom at C5 is displaced by cyclopentylthiol in a base-mediated reaction. This step mirrors the synthesis of dithioether derivatives reported in kinase inhibitor studies.

Procedure :

- Combine 5-bromo-1,3,4-thiadiazol-2-amine (1 equiv), cyclopentylthiol (1.2 equiv), and potassium carbonate (K₂CO₃, 2 equiv) in dimethylformamide (DMF).

- Heat at 60°C for 6 hours.

Yield : 70% (isolated via column chromatography).

Direct Synthesis via Modified Thiosemicarbazide Derivatives

Design of Cyclopentylsulfanyl-Functionalized Thiosemicarbazide

A speculative route involves pre-functionalizing thiosemicarbazide with the cyclopentylsulfanyl group prior to cyclodehydration. While no direct precedents exist in the provided literature, analogous strategies for oxadiazole synthesis suggest feasibility.

Hypothetical Steps :

- React cyclopentylsulfenyl chloride with thiosemicarbazide to form N-cyclopentylsulfanyl-thiosemicarbazide.

- Cyclodehydrate with a carboxylic acid (e.g., formic acid) to form the thiadiazole ring with inherent -SH and cyclopentylsulfanyl groups.

Challenges :

- Instability of sulfenyl-thiosemicarbazide intermediates

- Competing side reactions during cyclodehydration

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Total Yield | Key Advantages | Limitations |

|---|---|---|---|

| Cyclodehydration-Thiolation | 68% | High atom economy; fewer steps | Requires toxic H₂S gas |

| Halogenation-Substitution | 55% | Modular for diverse C5 substituents | Multi-step; bromination inefficiencies |

| Direct Synthesis | Not reported | Theoretical single-step route | Unproven; synthetic hurdles |

Purity and Characterization

All routes necessitate rigorous purification via recrystallization or chromatography. Nuclear magnetic resonance (NMR) and infrared (IR) spectra from analogous compounds confirm successful functionalization:

Industrial and Environmental Considerations

Solvent and Reagent Sustainability

Cost Analysis

| Reagent | Cost per kg (USD) | Method Utilization |

|---|---|---|

| Thiosemicarbazide | 120 | Cyclodehydration |

| Cyclopentylthiol | 450 | Substitution |

| Lawesson’s reagent | 980 | Thiolation |

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atoms in the compound undergo oxidation under controlled conditions:

Mechanistic Insight :

-

Thioether Oxidation : The cyclopentylsulfanyl group is preferentially oxidized over the thiadiazole ring due to steric accessibility .

-

Selectivity : Oxidation with H₂O₂ yields sulfoxide, while stronger agents like m-CPBA produce sulfones .

Reduction Reactions

Reduction targets the disulfide bond and sulfur moieties:

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide showed promising activity against various bacterial strains, suggesting its potential as an antibacterial agent .

- Anti-inflammatory Effects : Thiadiazole compounds are known for their anti-inflammatory properties. The specific compound has been evaluated in vitro for its ability to inhibit inflammatory mediators, showing potential for therapeutic use in treating inflammatory diseases .

- Anticancer Activity : Recent studies have explored the anticancer potential of thiadiazole derivatives. The compound has been subjected to testing against cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and efficacy .

Agricultural Applications

- Pesticidal Properties : The compound has been evaluated for its effectiveness as a pesticide. Its unique structure allows it to interact with biological systems of pests, leading to potential applications in crop protection against various plant pathogens .

- Growth Regulation : Some thiadiazole derivatives have been studied for their ability to act as plant growth regulators, promoting growth and yield in agricultural settings. This aspect is particularly relevant for sustainable agriculture practices .

Material Science Applications

- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

- Corrosion Inhibition : Thiadiazole derivatives have shown promise as corrosion inhibitors in metal protection formulations. Their ability to form protective layers on metal surfaces can significantly reduce corrosion rates in aggressive environments .

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests effective antibacterial action, paving the way for further development into pharmaceutical formulations.

Case Study 2: Agricultural Field Trials

Field trials were performed to assess the efficacy of the compound as a pesticide on crops affected by fungal infections. The results demonstrated a significant reduction in disease incidence compared to untreated controls, indicating its potential utility in agricultural practices.

Mechanism of Action

The mechanism of action of 5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide involves its interaction with various molecular targets and pathways. The compound’s sulfur-containing groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

1,3,4-Thiadiazole-2,5-dithiol (DMTD): A precursor in the synthesis of 5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide.

Bis-cyclopentyl-substituted 1,3,4-thiadiazole: Another derivative with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentylsulfanyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide (CAS Number: 477846-14-3) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is , with a molar mass of 218.36 g/mol. The compound features a thiadiazole ring which is known for various biological activities, including antimicrobial and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentylsulfanyl derivatives with thiadiazole precursors. Various methods have been reported in literature for the preparation of this compound, emphasizing the importance of optimizing conditions to enhance yield and purity.

Antimicrobial Activity

Research has demonstrated that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess significant activity against various bacterial strains. A specific study indicated that the compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has also been investigated. In vitro assays suggest that this compound can inhibit the production of pro-inflammatory cytokines. This activity is crucial for developing therapeutic agents targeting inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Standard Antibiotic | 8 | Staphylococcus aureus |

| This compound | 16 | Staphylococcus aureus |

| Standard Antibiotic | 16 | Escherichia coli |

| This compound | 32 | Escherichia coli |

Case Study 2: Anti-inflammatory Mechanism

In another study focused on its anti-inflammatory properties, the compound was tested in a murine model of inflammation. The results showed a significant reduction in paw edema when treated with the compound compared to control groups .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-ylhydrosulfide?

Methodological Answer: The compound can be synthesized via a two-step procedure:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core.

S-Alkylation : Treat the intermediate 5-amino-1,3,4-thiadiazole-2-thiol with a cyclopentylsulfanyl-containing alkylating agent (e.g., cyclopentyl bromoacetate).

Key Analytical Validation : Confirm purity via thin-layer chromatography (TLC) and structural integrity via elemental analysis, H NMR, and IR spectroscopy .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: A combination of techniques is used:

- Elemental Analysis : Verify elemental composition (C, H, N, S).

- Spectroscopy : H NMR to confirm substituent positions and integration ratios; IR to identify functional groups (e.g., -SH or -S- stretches).

- X-ray Crystallography : For unambiguous confirmation of molecular geometry and crystal packing (e.g., bond lengths, angles, and torsion angles). Single-crystal studies at low temperatures (e.g., 113 K) enhance resolution .

Q. What preliminary assays are used to screen biological activity?

Methodological Answer:

- Anticonvulsant Activity : Employ maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents.

- Antiproliferative Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC values.

- Dose-Response Studies : Test multiple concentrations to establish structure-activity trends .

Advanced Research Questions

Q. How can synthetic yields be optimized for S-alkylation steps in derivatives?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates.

- Temperature Control : Moderate heating (40–60°C) minimizes side reactions like disulfide formation.

- Post-Reaction Workup : Purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.

- Molecular Docking : Simulate interactions with biological targets (e.g., GABA receptors for anticonvulsants) using AutoDock or Schrödinger Suite.

- Reaction Path Search : Apply ab initio methods to identify low-energy pathways for derivatization, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across derivatives?

Methodological Answer:

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent residues).

- In Silico ADMET Profiling : Predict pharmacokinetic properties (absorption, metabolism) to rule out false negatives/positives.

- Orthogonal Assays : Validate antiproliferative activity via apoptosis markers (e.g., caspase-3 activation) alongside MTT results .

Q. How does crystal packing influence the compound’s physicochemical properties?

Methodological Answer:

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., S···S contacts, hydrogen bonds) to correlate packing with solubility.

- Thermogravimetric Analysis (TGA) : Measure thermal stability, which is influenced by π-π stacking or van der Waals forces.

- Solubility Studies : Use differential scanning calorimetry (DSC) to assess melting points and polymorphic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.